molecular formula C6H13NO2 B12933676 (R)-2-(Morpholin-2-yl)ethan-1-ol

(R)-2-(Morpholin-2-yl)ethan-1-ol

Cat. No.: B12933676
M. Wt: 131.17 g/mol
InChI Key: OJZYVZNGKDTSFP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Morpholin-2-yl)ethan-1-ol is a chiral compound that features a morpholine ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Morpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with an appropriate epoxide or halohydrin under basic conditions. For example, the reaction of morpholine with ®-epichlorohydrin in the presence of a base such as sodium hydroxide can yield ®-2-(Morpholin-2-yl)ethan-1-ol.

Industrial Production Methods

Industrial production methods for ®-2-(Morpholin-2-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Morpholin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

®-2-(Morpholin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Morpholin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Morpholin-2-yl)ethan-1-ol: The enantiomer of ®-2-(Morpholin-2-yl)ethan-1-ol.

    2-(Morpholin-4-yl)ethanol: A similar compound with the morpholine ring attached at a different position.

    2-(Piperidin-2-yl)ethan-1-ol: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

®-2-(Morpholin-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Its enantiomer, (S)-2-(Morpholin-2-yl)ethan-1-ol, may exhibit different biological activities due to the chiral nature of the compound.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-[(2R)-morpholin-2-yl]ethanol

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2/t6-/m1/s1

InChI Key

OJZYVZNGKDTSFP-ZCFIWIBFSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CCO

Canonical SMILES

C1COC(CN1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.